2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile
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Overview
Description
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile typically involves the reaction of 5-anilino-1,3,4-thiadiazole-2-thiol with acetonitrile. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified by recrystallization from an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising antimicrobial and anticancer activities.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various heterocyclic compounds with biological activity.
5-Aryl-1,3,4-thiadiazole: Studied for its anticancer and anti-inflammatory properties.
Uniqueness
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. Its combination of an anilino group and a thiadiazole ring makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-6-7-15-10-14-13-9(16-10)12-8-4-2-1-3-5-8/h1-5H,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHEECJOMJUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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